Shellolic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSASFFHWOQGSER-MUAIWGBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4448-95-7 | |
| Record name | Shellolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SHELLOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XGF31Q2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies of Shellolic Acid
Biological Origin: Lac Insect Secretions (Kerria lacca) and Host Plants
Shellolic acid is intrinsically linked to the biological processes of specific insects and their host plants, forming a crucial component of the natural resin known as lac.
Specific Lac Insect Species as Biosynthetic Sources
The primary source of this compound is the lac resin, which is secreted by the female lac bug, scientifically known as Kerria lacca (also referred to as Laccifer lacca or Tachardia lacca) wikipedia.orgatamankimya.comunipi.itresearchgate.netnih.govut.ee. These small scale insects infest the branches of various host trees, predominantly found in the forests of India and Thailand wikipedia.orgatamankimya.comunipi.itnih.govut.ee. Common host trees include species like Butea monosperma, Vachellia nilotica, and Ficus religiosa unipi.it. The insects feed on the sap of these trees, and their secretions, when hardened, form the raw lac resin, also known as sticklac wikipedia.orgut.eeresearchgate.net. This raw material is then processed to yield shellac, the purified resin.
Role of this compound in Lac Resin Composition
This compound is a major constituent of shellac resin, a complex natural polymer wikipedia.orgatamankimya.comresearchgate.netnih.govut.eeresearchgate.net. Chemically, it is classified as a sesquiterpenoid acid with the molecular formula C₁₅H₂₀O₆ researchgate.net. Within the lac resin matrix, this compound plays a significant structural role, contributing to the formation of polyesters . It is often found alongside other prominent components such as aleuritic acid (a hydroxy fatty acid) and jalaric acid (an aldehydic acid) wikipedia.orgatamankimya.comunipi.itresearchgate.netnih.govut.ee. Jalaric acid is considered a precursor to this compound; oxidation of jalaric acid, which can occur naturally with resin aging or during alkaline processing, leads to the formation of this compound unipi.itnih.gov. Consequently, higher levels of this compound can sometimes indicate aged shellac samples unipi.itnih.gov.
Advanced Extraction Techniques for this compound from Lac Resin
The isolation and purification of this compound from the complex mixture of lac resin require specific chemical and chromatographic methodologies.
Solvent-Based Extraction Optimization (e.g., Ethanol (B145695), Acetone)
The initial step in isolating this compound from lac resin typically involves solvent extraction. Crude lac resin (sticklac) is first processed to remove physical impurities like bark and insect debris, yielding seedlac researchgate.netparmentier.de. Subsequently, solvent extraction is employed to dissolve and separate the desired acidic components from other constituents like waxes and colorants parmentier.de. Common solvents used for this purpose include ethanol and acetone (B3395972) . Ethanol, in particular, is effective for dissolving seedlac, allowing for the filtration of impurities and waxes, a process that yields dewaxed shellac parmentier.de. The extraction process aims to solubilize the resinous acids, including this compound, for subsequent purification parmentier.de.
Chromatographic Purification Strategies
Following solvent extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of acids present in lac resin.
Silica (B1680970) gel column chromatography is a widely recognized and effective method for separating and purifying sesquiterpene acids, including this compound, from natural product extracts google.compreprints.orgresearchgate.netmdpi.comtandfonline.com. In this process, the extracted mixture is loaded onto a column packed with silica gel, acting as the stationary phase. A suitable mobile phase, often a gradient mixture of solvents such as hexane (B92381) and ethyl acetate, is then passed through the column google.compreprints.orgmdpi.com. The differential affinities of the various acidic components for the silica gel and the mobile phase allow for their separation. This technique has been specifically employed to isolate this compound from structurally similar compounds like jalaric and aleuritic acids, yielding purified fractions . Further purification steps, such as recrystallization, often from solvents like methanol, are then used to obtain high-purity this compound .
Biosynthetic Pathways and Precursor Chemistry of Shellolic Acid
Elucidating the Biosynthetic Cascade of Shellolic Acid in Lac Insects
While the precise enzymatic cascade within the lac insect for this compound biosynthesis is not extensively detailed in the provided literature, research points to specific precursor molecules and chemical transformations that lead to its formation. The primary pathway involves the modification of sesquiterpene acids derived from the insect's metabolism.
Jalaric acid is identified as a primary metabolic precursor to this compound neist.res.inncats.io. Jalaric acid, a terpenic lac acid, possesses an aldehyde functional group that is subsequently oxidized or involved in disproportionation reactions to yield this compound . Laccicjalaric acid is another related terpenic acid; its oxidation product, laccithis compound, is analogous to the conversion of jalaric acid to this compound . Shellac itself is chemically composed of several acids, including aleuritic acid, jalaric acid, and this compound, along with natural waxes wikipedia.org. The reduction of jalaric acid leads to laksholic acid, while its oxidation yields this compound unipi.it. Similarly, laccicjalaric acid undergoes reduction to laccilaksholic acid and oxidation to laccithis compound unipi.it.
The specific enzymatic machinery within the lac insect responsible for the direct conversion of precursors to this compound is not explicitly detailed in the available research. However, the transformations are understood to involve oxidation and disproportionation reactions, which are chemical processes rather than solely enzymatic ones in the context of shellac processing and aging unipi.it. These chemical reactions are often observed during alkaline hydrolysis or under conditions of aging, suggesting that while the initial sesquiterpene skeleton is biosynthesized by the insect, the final formation of this compound from its immediate precursors like jalaric acid can occur through chemical means.
Chemical Transformations Leading to this compound Formation
The formation of this compound from its precursors is largely attributed to chemical reactions, particularly oxidation and disproportionation, often facilitated by alkaline conditions or oxidative environments.
This compound is formed through the oxidation of aldehyde-containing precursors, most notably jalaric acid . The aldehyde group present in jalaric acid is converted into a ketone group in this compound . This oxidation process is evident in aged shellac samples, where an increase in this compound abundance is observed compared to fresh resin, indicating the ongoing oxidation of jalaric acid . The oxidation of laccijalaric acid also produces laccithis compound, mirroring the jalaric acid to this compound transformation .
A significant pathway for this compound formation involves Cannizzaro-type disproportionation reactions, particularly in alkaline environments unipi.itcore.ac.uk. When jalaric acid, or its epimer 2-epijalaric acid, is subjected to prolonged reaction with aqueous alkali, it can disproportionate to yield this compound and its epimer, epithis compound core.ac.uk. This reaction is a base-induced disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol byjus.comwikipedia.orgpw.live. In the context of shellac, this reaction is observed during alkaline hydrolysis, a common step in the analysis or processing of the resin, where the aldehyde group of jalaric acid is converted to a carboxylate and a hydroxyl group, effectively forming this compound unipi.it. Shellolic and laccishellolic acids are also found as original components of the resin, suggesting that some of these compounds may form through natural oxidation of aldehyde moieties during aging unipi.it.
Biogenetic Relationships Among this compound Isomers and Analogues
This compound exists in various isomeric and related forms, reflecting the complex chemistry of lac resin. Jalaric acid is a direct precursor, and its structural variations lead to different this compound analogues unipi.it. Laccicjalaric acid, a positional isomer of jalaric acid, yields laccithis compound upon oxidation, analogous to the jalaric-shellolic conversion . Other related sesquiterpenic acids include epi-laccishellolic, epi-shellolic, lakshollic, and epi-lakshollic acids, which differ in their substituent groups cir-safety.org. The reduction of jalaric acid yields laksholic acid, while its oxidation produces this compound unipi.it. These compounds can exist in both epimeric forms unipi.it. A plausible biogenetic pathway has been proposed for several this compound variants (A-F) and laccithis compound nih.gov. The cedrene (B97730) skeleton, a common structural feature, underpins this compound and its related compounds, supported by degradation and X-ray studies core.ac.uk. Notably, this compound can readily form a γ-lactone, a characteristic not shared by 2-epi-shellolic acid, and neither compound epimerizes significantly in alkaline solutions core.ac.uk. The stereochemistry of this compound is consistent with that of cedrene capes.gov.br.
Compound List
this compound
Jalaric Acid
Laccicjalaric Acid
Laccithis compound
Epithis compound
Laksholic acid
Epi-laccithis compound
Epi-shellolic acid
Epi-lakshollic acid
Aleuritic acid
Data Tables
Table 1: Key Precursors and Related Sesquiterpenoid Acids in Shellac
| Compound Name | Chemical Formula | Relationship to this compound |
| Jalaric Acid | C₁₅H₂₀O₅ | Precursor; aldehyde group |
| Laccicjalaric Acid | C₁₅H₂₀O₅ | Positional isomer of Jalaric Acid |
| This compound | C₁₅H₂₀O₆ | Oxidation/disproportionation product of Jalaric Acid |
| Laccithis compound | C₁₅H₂₀O₆ | Oxidation product of Laccicjalaric Acid |
| Laksholic Acid | C₁₅H₂₂O₅ | Reduction product of Jalaric Acid |
Table 2: Key Chemical Transformations Leading to this compound
| Transformation Type | Reactant(s) | Conditions | Product(s) | Notes |
| Oxidation | Jalaric Acid | Oxidative environment, aging | This compound | Conversion of aldehyde to ketone group . |
| Cannizzaro-Type Disproportionation | Jalaric Acid / 2-Epijalaric Acid | Prolonged reaction with aqueous alkali | This compound, Epithis compound | Base-induced disproportionation of aldehyde to carboxylic acid and alcohol unipi.itcore.ac.ukbyjus.comwikipedia.orgpw.live. |
| Oxidation | Laccicjalaric Acid | Oxidative environment | Laccithis compound | Analogous to jalaric acid to this compound conversion . |
Synthetic Chemistry and Chemical Derivatization of Shellolic Acid
Laboratory and Industrial Synthesis Strategies for Shellolic Acid
The production of this compound relies on the processing of lac resin, a complex natural polymer.
Hydrolysis of Lac Resin for this compound Production
This compound is predominantly obtained through the hydrolysis of lac resin. Lac resin is a complex mixture, and its constituent acids, including this compound, are liberated through chemical breakdown processes. Alkaline hydrolysis, particularly using strong alkali, is a key method. During this process, components within the lac resin, such as aldehydic acids like jalaric acid, can undergo disproportionation and epimerization reactions, leading to the formation of this compound. Mild hydrolytic conditions can yield products without epimerization, while stronger conditions can promote reactions that result in this compound as a primary product. core.ac.ukunipi.itacs.orgescholarship.orgmdpi.com
Process: Alkaline hydrolysis of lac resin.
Key Reactions: Disproportionation and epimerization of aldehydic acids (e.g., jalaric acid) under strong alkaline conditions. core.ac.uk
Outcome: Liberation of this compound and other constituent acids from the lac resin matrix.
Large-Scale Isolation and Purification Methodologies
Following hydrolysis, this compound must be isolated and purified from the complex mixture of other acids and resin components.
Solvent Extraction: Crude lac resin is typically dissolved in organic solvents such as ethanol (B145695) or acetone (B3395972). This step helps in separating soluble components from insoluble impurities. parmentier.de
Chromatography: Column chromatography, often using silica (B1680970) gel as the stationary phase with gradient elution (e.g., hexane (B92381)/ethyl acetate), is a crucial technique for separating this compound from structurally similar compounds like jalaric and aleuritic acids. column-chromatography.com
Crystallization: Further purification is achieved through recrystallization, commonly from solvents like methanol, to yield high-purity this compound. smolecule.com
Industrial-scale production employs these techniques, often utilizing modern methods like solvent extraction, advanced chromatography, and crystallization to ensure high purity. smolecule.com
Chemical Reactions and Functional Group Transformations of this compound
This compound, with its multiple functional groups (carboxyl, hydroxyl, and ketone groups), serves as a versatile substrate for various chemical modifications.
Oxidation Reactions to Ketones and Aldehydes
The hydroxyl groups present in the this compound molecule can be oxidized to form corresponding ketone and aldehyde functionalities. Common oxidizing agents employed for these transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com
Reaction Type: Oxidation of hydroxyl groups.
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Products: Ketones and aldehydes.
Reduction Reactions to Alcohol Derivatives
Conversely, the carbonyl functionalities (ketone or aldehyde groups, if present or formed via prior oxidation) within this compound can be reduced to hydroxyl groups, yielding alcohol derivatives. Typical reducing agents used for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com
Reaction Type: Reduction of carbonyl groups.
Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Products: Alcohol derivatives.
Substitution Reactions for Ester and Other Derivative Formation
This compound readily undergoes substitution reactions, particularly esterification, where the carboxyl group can react with alcohols to form esters. This process is fundamental for creating a wide array of this compound derivatives with altered properties. Other substitution reactions can also occur, modifying different functional groups within the molecule. smolecule.com
Reaction Type: Esterification, other substitution reactions.
Reagents: Alcohols (for esterification), various reagents for other substitutions.
Products: Esters, and other substituted derivatives.
Compound List
Advanced Analytical Characterization of Shellolic Acid and Its Metabolites
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide the foundational data for determining the molecular structure, identifying functional groups, and confirming the stereochemistry of shellolic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H NMR and ¹³C NMR, is indispensable for the in-depth structural elucidation of this compound. ¹H NMR offers insights into the number, type, and environment of hydrogen atoms, including their spatial proximity and connectivity through spin-spin coupling mnstate.edu. ¹³C NMR, conversely, directly maps the carbon framework of the molecule, with each unique carbon atom typically yielding a distinct signal bhu.ac.inlibretexts.orglibretexts.org. Analysis of chemical shifts, signal multiplicities, and integration values from both ¹H and ¹³C NMR spectra allows researchers to delineate the functional groups and atom connectivity within the this compound molecule researchgate.netdaneshyari.combhu.ac.inlibretexts.orglibretexts.orgsolubilityofthings.comalwsci.comutdallas.edu. Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are frequently employed to establish complex carbon-hydrogen correlations, further refining the structural assignments researchgate.netdaneshyari.com.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information to NMR by identifying chromophores and specific functional groups present in this compound. UV-Vis spectroscopy is sensitive to electronic transitions, particularly within conjugated systems, and helps in the identification of chromophores by analyzing absorption bands at characteristic wavelengths (λmax) solubilityofthings.comazooptics.com. In contrast, IR spectroscopy probes molecular vibrations, with specific absorption bands indicating the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) solubilityofthings.comutdallas.eduscribd.comdrawellanalytical.com. For this compound, IR spectroscopy can confirm the presence of its carboxylic acid and hydroxyl functionalities, while UV-Vis spectroscopy can offer clues about any unsaturated systems within its structure daneshyari.comsolubilityofthings.comutdallas.eduscribd.comdrawellanalytical.com.
The determination of the absolute configuration, or stereochemistry, of chiral molecules like this compound is crucial for understanding their biological activities and precise three-dimensional structures. Circular Dichroism (CD) spectroscopy and Optical Rotation measurements are key techniques for this purpose researchgate.netnih.govfrontiersin.orgrsc.orgresearchgate.net. CD spectroscopy quantifies the differential absorption of left and right circularly polarized light, generating a spectrum highly sensitive to the molecule's stereochemistry. Optical rotation, measured as specific rotation ([α]D), quantifies the extent to which a chiral compound rotates plane-polarized light researchgate.netnih.govfrontiersin.org. These experimental data are often correlated with computationally predicted values obtained through quantum mechanical calculations (e.g., Density Functional Theory) to assign the absolute configuration of this compound researchgate.netfrontiersin.orgrsc.orgresearchgate.net. Studies on related sesquiterpenes have successfully employed CD and optical rotation to confirm their stereochemical assignments researchgate.netresearchgate.net.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for isolating this compound from complex mixtures and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique widely utilized for the separation, identification, and quantification of volatile and semi-volatile compounds alwsci.comboku.ac.atthermofisher.com. While this compound itself may exhibit limited volatility for direct GC-MS analysis due to its molecular weight and polarity, it can be effectively analyzed after chemical derivatization to produce more volatile derivatives alwsci.comboku.ac.atjfda-online.com. Derivatization processes, such as esterification or silylation, convert polar functional groups into less polar and more volatile moieties, rendering compounds suitable for GC separation and subsequent MS detection alwsci.comjfda-online.com. GC-MS has been applied in the analysis of shellac components, including fatty acid derivatives and other related compounds, yielding valuable data for their characterization and quantification boku.ac.atingentaconnect.com. The combined capabilities of GC for separation and MS for identification enable the analysis of complex mixtures, facilitating the detection and quantification of this compound derivatives within samples alwsci.comboku.ac.atthermofisher.comjfda-online.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique employed for the analysis of intact this compound and its related compounds within complex mixtures such as shellac resin. This method allows for the separation of individual components based on their chemical properties, followed by their detection and identification using mass spectrometry. LC-MS has been instrumental in characterizing shellac, revealing its composition to be a complex array of polyesters derived from hydroxylated aliphatic and sesquiterpenoid acids researchgate.netresearchgate.net. Specifically, LC-MS methods can identify and quantify free acids, esters, and polyesters present in shellac, providing detailed insights into its molecular structure researchgate.netresearchgate.netresearchgate.netnih.gov. The technique's ability to provide both separation and mass information makes it suitable for detecting this compound and distinguishing it from other components in the resin researchgate.netresearchgate.net.
Flow Injection Analysis-Electrospray Ionization-Quadrupole-Time of Flight (FIA-ESI-Q-ToF)
Table 1: Representative m/z Clusters Observed in FIA-ESI-Q-ToF Analysis of Shellac Resin
| Compound Class | m/z Range (approx.) | Description |
| Free Acids | 240–305 | Includes this compound and other hydroxylated aliphatic acids |
| Esters | 500–600 | Monomers esterified with one or more acid units |
| Diesters | 730–850 | Compounds formed by esterification of two acid units |
| Triesters | 1040–1150 | Compounds formed by esterification of three acid units |
| Tetraesters | 1300–1400 | Compounds formed by esterification of four acid units |
| Pentaesters | 1600–1700 | Compounds formed by esterification of five acid units |
| Hexaesters | 1850–1950 | Compounds formed by esterification of six acid units |
| Heptaesters | 2150–2300 | Compounds formed by esterification of seven acid units |
Note: These m/z ranges represent clusters of related compounds, with this compound typically falling within the 'Free Acids' category researchgate.netnih.gov. Specific m/z values for this compound would be determined by its exact molecular weight and ionization state.
Comparative Analytical Profiles of this compound, Precursors, and Degradation Products
Monitoring this compound Levels as a Marker for Resin Aging and Degradation
This compound and related compounds have been identified as potential markers for the aging of shellac resin. Research has shown a slight increase in the relative abundance of this compound and laccishelloic acid in aged shellac samples compared to fresh samples nih.gov. This increase is often attributed to the oxidation of precursor molecules, such as jalaric and laccijalaric acids, during the aging process researchgate.netnih.gov. Therefore, monitoring the levels of this compound can provide valuable insights into the extent of degradation and the history of the shellac material.
Distinction from Structurally Similar Compounds (e.g., Jalaric Acid, Aleuritic Acid, Epi-shellolic Acid)
Distinguishing this compound from structurally similar compounds is critical for accurate analysis. Techniques like LC-MS and MS/MS fragmentation provide the necessary resolution to differentiate these molecules. For example, MS/MS (tandem mass spectrometry) spectra can yield detailed information about ester linkages and fragmentation patterns, enabling the differentiation of isomers and closely related compounds researchgate.netnih.gov. Jalaric acid, aleuritic acid, and epi-shellolic acid are among the compounds that share structural similarities with this compound, and their unique mass spectral fragmentation patterns, obtained via techniques like ESI (-), are key to their identification and differentiation within complex samples researchgate.netarchive.org.
Pharmacological Research and Biological Activities of Shellolic Acid in Vitro and Mechanistic Studies
Antimicrobial Efficacy and Mechanisms of Action
The antimicrobial properties of shellolic acid are a significant area of research, with studies demonstrating its efficacy against various microorganisms.
Ecological and Industrial Relevance in Chemical Science
Role of Shellolic Acid as a Key Constituent of Natural Resins
Shellac, a resin secreted by the female lac bug (Kerria lacca), is a complex polyester (B1180765). This compound, along with other hydroxy acids like aleuritic acid, is a fundamental building block of this natural polymer. wikipedia.orggoogle.comresearchgate.netnih.govdissolutiontech.comresearchgate.net
The aging of shellac is a complex process involving multiple chemical transformations that alter its physical properties. Over time, shellac can become more brittle and less soluble in its typical alcohol solvents. researchgate.netencyclopedia.pubmdpi.com This is partly due to continued cross-linking or self-esterification between the free hydroxyl and carboxyl groups of its constituent acids, including this compound. encyclopedia.pubmdpi.com This process effectively increases the molecular weight and degree of polymerization, leading to reduced solubility and increased brittleness. researchgate.netresearchgate.net
Environmental factors, particularly light and heat, accelerate degradation. Photo-oxidative processes can lead to the formation of new chemical groups and chain scission, causing yellowing and loss of mechanical strength. researchgate.netresearchgate.net The ester bonds within the shellac polyester are also susceptible to hydrolysis, which can break down the polymer network, especially in the presence of moisture. nih.govbath.ac.uk The specific chemical structure of this compound and its position within the polymer matrix influence the pathways and rates of these degradation reactions.
This compound as a Precursor in Advanced Materials Synthesis
The unique chemical architecture of this compound makes it an attractive, bio-based starting material for the synthesis of novel polymers and organic materials. youtube.com
The multifunctional nature of this compound, possessing both hydroxyl and carboxyl groups, allows it to be chemically modified in various ways to produce new polymers. youtube.combath.ac.uk Researchers have explored using this compound as a monomer or a cross-linking agent in the synthesis of polyesters and other polymers. By reacting this compound with other monomers, materials with tailored properties, such as enhanced thermal stability or specific mechanical characteristics, can be developed. Its rigid, polycyclic structure can be incorporated into polymer chains to increase their glass transition temperature and hardness.
Shellac's traditional and most widespread use is in coatings, adhesives, and varnishes, a role fundamentally linked to the chemical properties of its constituents like this compound. wikipedia.orgatamankimya.comthepaintshed.com
Film Formation: When dissolved in a solvent like ethanol (B145695), shellac forms a varnish that, upon application, dries to a hard, glossy, and protective film. wikipedia.orgyoutube.com This film formation is an evaporative process where the polymer molecules, including the cross-linked networks involving this compound, align and coalesce as the solvent evaporates. thehomefoundry.org
Adhesion: The presence of polar functional groups, specifically the carboxyl and hydroxyl groups on this compound and other components, is crucial for adhesion. bath.ac.ukcore.ac.uk These groups can form hydrogen bonds and other polar interactions with a wide variety of substrates, including wood, paper, and even glass, providing excellent sticking power. thepaintshed.comquora.com
Hardness and Durability: The cross-linked polyester network, to which this compound is a key contributor, is responsible for the hardness and durability of the resulting film. wikipedia.org This makes shellac an effective sealant and protective coating.
| Property | Contribution from this compound's Chemistry |
| Hardness | The rigid, polycyclic structure of the molecule and its role as a cross-linker in the polyester matrix create a hard, durable film. wikipedia.org |
| Adhesion | The polar carboxyl and hydroxyl groups facilitate strong bonding to various surfaces through hydrogen bonds and other interactions. bath.ac.ukcore.ac.uk |
| Film-Forming | The polyester structure allows for the formation of a continuous, smooth, and glossy film as the solvent evaporates. youtube.comresearchgate.net |
| Thermoplasticity | The non-covalent and ester-based cross-links allow the resin to soften upon heating and harden upon cooling. wikipedia.orgb2bindustry.net |
Environmental and Sustainability Aspects of this compound Production and Utilization
Derived from a natural and renewable resource, this compound and the broader shellac industry present several environmental advantages over synthetic, petroleum-based alternatives.
Shellac is a biodegradable and non-toxic biopolymer. youtube.comandersonwoodwork.netcowprintmakers.co.uk Its production begins with the secretion of lac resin by insects on host trees, a process that is inherently renewable. andersonwoodwork.nettreehugger.com Sustainable harvesting methods ensure the continued health of both the insect populations and their host trees. andersonwoodwork.netresearchgate.net The production of shellac generally has a lower energy footprint compared to the synthesis of many industrial polymers. woodguide.org As a result, shellac and its derivatives are considered environmentally friendly materials, aligning with principles of green chemistry and sustainability. b2bindustry.netandersonwoodwork.neteurekalert.org
Future Directions and Emerging Research Avenues for Shellolic Acid Studies
Chemoenzymatic Synthesis and Biotransformation Applications
The intricate structure of shellolic acid presents a compelling challenge for total synthesis. While traditional chemical synthesis routes can be complex, chemoenzymatic approaches offer a promising alternative. These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis, potentially leading to more efficient and stereoselective production of this compound and its derivatives. rsc.orgrsc.orgnih.gov
Biotransformation, the use of biological systems to perform chemical modifications, is another key area of exploration. dntb.gov.ua By employing microorganisms or isolated enzymes, researchers can introduce specific functional groups or alter the stereochemistry of this compound. This can lead to the creation of novel analogues with potentially enhanced biological activities. For instance, biotransformation could be used to hydroxylate or glycosylate the this compound backbone, creating derivatives with altered solubility and bioavailability.
Key Research Areas:
Enzyme Discovery: Identifying and characterizing novel enzymes (e.g., oxidoreductases, glycosyltransferases) that can act on this compound or its precursors.
Pathway Engineering: Developing multi-enzyme cascade reactions for the one-pot synthesis of this compound derivatives.
Fermentation Technology: Optimizing fermentation conditions to improve the yield and efficiency of microbial biotransformation processes.
Advanced Computational Chemistry Approaches for Structure-Activity Prediction
Computational chemistry provides powerful tools to accelerate the discovery and optimization of bioactive compounds derived from this compound. warwick.ac.ukbioduro.comdur.ac.uk By building computational models, researchers can predict how structural modifications to this compound will affect its biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. arxiv.org
Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can provide detailed insights into the interactions between this compound derivatives and their biological targets at the atomic level. hitgen.com This understanding is crucial for the rational design of new compounds with improved potency and selectivity. For example, docking simulations can predict the binding affinity of a library of virtual this compound analogues to a specific enzyme, helping to prioritize which compounds to synthesize and test in the lab.
Table 1: Applications of Computational Chemistry in this compound Research
| Computational Method | Application |
| QSAR | Predict biological activity based on chemical structure. |
| Molecular Docking | Predict the binding mode and affinity of this compound derivatives to target proteins. |
| Molecular Dynamics | Simulate the dynamic behavior of this compound-protein complexes. |
| Quantum Mechanics | Calculate electronic properties and reaction mechanisms. |
Exploration of Novel Biological Targets and Signaling Pathways
While some biological activities of shellac and its components have been reported, a comprehensive understanding of the specific molecular targets and signaling pathways modulated by this compound is still in its early stages. researchgate.netfrontiersin.org Recent studies have pointed towards its potential to influence inflammatory and microbial pathways. mdpi.com For instance, some sesquiterpene acids from shellac have shown inhibitory activity against certain bacteria. researchgate.net
Future research should focus on identifying the direct protein targets of this compound. This can be achieved through techniques like affinity chromatography and proteomics. Once targets are identified, further studies can elucidate the downstream signaling cascades that are affected. For example, investigating its impact on key inflammatory pathways like NF-κB and MAPK could reveal mechanisms for potential anti-inflammatory applications. mdpi.com
Development of Engineered Biosynthetic Routes for Enhanced Production
The natural production of shellac by the lac insect is a complex and relatively slow process. researchgate.net Metabolic engineering and synthetic biology offer the potential to create microbial cell factories for the sustainable and high-yield production of this compound and its precursors. rsc.orgmdpi.comnih.gov
This involves transferring the relevant biosynthetic genes from the lac insect or host trees into a microbial host, such as E. coli or Saccharomyces cerevisiae, and optimizing the host's metabolism to channel carbon flux towards the desired product. nih.gov This approach could not only increase the supply of this compound but also facilitate the production of novel derivatives by introducing engineered enzymes into the pathway.
Key Steps in Engineered Biosynthesis:
Gene Identification: Identifying the genes responsible for the biosynthesis of the this compound backbone and its modifications.
Pathway Reconstruction: Assembling the identified genes into a functional pathway in a heterologous host.
Metabolic Optimization: Engineering the host's metabolism to increase the availability of precursors and cofactors.
Process Development: Optimizing fermentation conditions for large-scale production.
Interdisciplinary Research Integrating Materials Science and Medicinal Chemistry
The unique properties of shellac, a natural polyester (B1180765), have long been utilized in various applications. researchgate.netresearchgate.net Interdisciplinary research that combines materials science and medicinal chemistry can unlock new applications for this compound. ircbc.ac.cnjmi.ac.in
In materials science, this compound can serve as a bio-based building block for the synthesis of novel polymers and nanomaterials. acs.orgnih.gov Its rigid, polycyclic structure can impart unique thermal and mechanical properties to these materials. For instance, polyesters derived from this compound could be explored for applications in biodegradable plastics and composites. acs.org
From a medicinal chemistry perspective, these new materials can be designed to have specific biological functions. jmi.ac.in For example, this compound-based nanoparticles could be developed as carriers for drug delivery, leveraging the biocompatibility and potential bioactivity of the this compound moiety. The interface of these fields could lead to the development of advanced biomaterials with therapeutic properties. researchgate.net
Q & A
Q. What are the primary natural sources of shellolic acid, and how can it be isolated for laboratory studies?
this compound is a hydroxy fatty acid derivative found in lac resin, secreted by lac insects (Kerria lacca). Isolation typically involves solvent extraction (e.g., ethanol or acetone) followed by chromatographic purification. Key steps include:
- Solvent extraction : Crude resin is dissolved in ethanol, filtered, and concentrated.
- Column chromatography : Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates this compound from structurally similar compounds like jalaric and aleuritic acids .
- Crystallization : Final purification via recrystallization in methanol yields high-purity this compound.
Q. What spectroscopic methods are most reliable for characterizing this compound’s structure?
A combination of LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) is recommended:
- LC-MS : Identifies molecular weight ([M+H]+ ion at m/z 343.2) and fragmentation patterns to distinguish it from oxidized derivatives (e.g., oxo-shellolic acid at m/z 359.2) .
- NMR : ¹H and ¹³C NMR spectra confirm hydroxyl groups and carboxylate moieties. Key signals include δ 12.1 ppm (carboxylic proton) and δ 170–175 ppm (carbonyl carbons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidation studies of this compound?
Discrepancies in oxidation pathways (e.g., variable product yields) often arise from differences in reaction conditions. To address this:
- Standardize protocols : Use controlled oxygen flow, consistent catalyst loads (e.g., TEMPO/NaClO), and monitor pH.
- Validate intermediates : Employ HPLC-DAD (Diode Array Detection) to track oxidation products (e.g., oxo-shellolic acid) and compare retention times with reference standards .
- Statistical replication : Perform triplicate experiments and apply ANOVA to assess reproducibility .
Q. What experimental designs are optimal for studying this compound’s role in polymer stabilization?
To evaluate its efficacy as a stabilizer in biodegradable polymers:
- Accelerated aging tests : Expose polymer films to UV light (λ = 365 nm) and measure carbonyl index via FTIR over time.
- Control variables : Include blank polymer samples and commercial stabilizers (e.g., BHT) for benchmarking.
- Mechanical testing : Use tensile strength assays to correlate chemical stability with material performance .
Q. How can researchers address data variability in this compound quantification from natural sources?
Variability often stems from heterogeneous resin composition. Mitigation strategies include:
- Homogenization : Grind lac resin to ≤100 µm particles before extraction .
- Internal standards : Spike samples with deuterated this compound analogs for LC-MS calibration.
- Cross-lab validation : Share samples with independent labs to verify extraction efficiency and analytical precision .
Methodological Challenges and Solutions
Q. What are the pitfalls in synthesizing this compound derivatives, and how can they be avoided?
Common issues include side reactions (e.g., over-oxidation) and low yields :
Q. How should researchers design comparative studies between this compound and related hydroxy fatty acids?
Focus on structural analogs (e.g., aleuritic acid, jalaric acid):
- Property mapping : Compare solubility (logP values), thermal stability (DSC analysis), and antioxidant activity (DPPH assay).
- Molecular docking : Predict binding affinities to enzymes like lipoxygenase using AutoDock Vina .
- Data normalization : Express results as ratios to baseline (e.g., this compound activity = 1.0) to highlight differences .
Data Interpretation and Reporting
Q. How to interpret conflicting bioactivity results in this compound studies?
Contradictions may arise from cell line specificity or impurity interference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
